Sophoraflavonoloside
Overview
Description
Sophoraflavonoloside is a compound associated with the flavonoids found in various species of the genus Sophora, which is known for its traditional medicinal use. The roots of Sophora flavescens, for instance, have been used in Chinese medicine to treat fever, inflammatory disorders, ulcers, and skin burns . Flavonoids, including sophoraflavonoloside, are one of the constituents that contribute to the biological properties of Sophora species, such as anti-inflammatory, antibacterial, and cytotoxic activities .
Synthesis Analysis
The synthesis of prenylated flavonoids, which may include sophoraflavonoloside, involves regioselective prenylation and cyclization reactions. A synthetic approach has been developed that allows for the regioselective prenylation of acetophenone derivatives and the subsequent cyclization of prenylated chalcones to yield various prenylated flavonoids . This method has been applied to synthesize compounds with antibacterial activities, suggesting its potential utility in creating sophoraflavonoloside derivatives.
Molecular Structure Analysis
Sophoraflavonoloside, as a prenylated flavonoid, has a more lipophilic structure due to the presence of prenyl groups. This lipophilicity enhances its affinity to cell membranes and contributes to its biological activity. The position of the prenyl or lavandulyl groups, particularly at the C8 position of the flavonoid structure, plays a significant role in its biological effects . The molecular structure of sophoraflavonoloside and related compounds has been elucidated using spectroscopic methods such as NMR .
Chemical Reactions Analysis
Prenylated flavonoids from Sophora species, including sophoraflavonoloside, undergo various chemical reactions that are central to their biological activity. For instance, sophoraflavanone G, a related compound, has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These reactions are crucial for the anti-inflammatory properties of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sophoraflavonoloside are influenced by its prenylated structure, which affects its solubility, absorption, and tissue accumulation. Prenylation generally decreases plasma absorption but increases tissue accumulation, which can be beneficial for targeting specific tissues in therapeutic applications . The isolation and purification techniques, such as adsorption chromatography, have been developed to separate and study the individual flavonoids and isoflavonoids from Sophora species, which aids in understanding their properties .
Scientific Research Applications
Osteoblast Activity and Potential Osteoporosis Treatment
Sophoraflavonoloside demonstrates estrogen-like effects on rat osteoblast cells, suggesting potential applications in treating postmenopausal women's osteoporosis. This compound was found to significantly increase cellular activity in osteoblast cells, indicating its potential as a chemopreventive agent for osteoporosis (Yang et al., 2019).
Anti-Inflammatory and Anti-Arthritic Properties
Research on the roots of Sophora flavescens, which contain sophoraflavonoloside, has shown significant anti-inflammatory and anti-arthritic activities. This suggests its potential utility in treating chronic inflammatory disorders such as rheumatoid arthritis (Jin et al., 2010).
Biological Activities and Pharmacological Potential
Sophoraflavonoloside, as part of the genus Sophora's constituents, has been noted for various biological activities, including cytotoxic, antibacterial, anti-inflammatory, and estrogenic activities. This compound’s lipophilic structure enhances its biological activity, potentially making it suitable for drug development or as a health supplement (Boozari et al., 2019).
Impact on Hepatic Cytochrome P450 Enzymes
Sophora flavescens, containing sophoraflavonoloside, can induce certain hepatic cytochrome P450 enzymes, which are crucial for drug metabolism. This property is important for understanding potential herb-drug interactions (Ueng et al., 2009).
Enhancement of Immune Function
Studies on Sophora species, including sophoraflavonoloside, have shown potential in enhancing immune function. This property could be beneficial in developing treatments for various ailments, including infectious diseases (Abd-Alla et al., 2020).
Antioxidant Properties
Sophoraflavonoloside has been identified as having strong antioxidant properties. This suggests its potential use as an antioxidant agent in various applications (Li et al., 2021).
Hepatoprotective Effects
Research indicates that sophoraflavonoloside may have hepatoprotective properties, suggesting its usefulness in treating liver-related disorders (Aripov et al., 2022).
properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDFKLGDGSGEO-UJECXLDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941769 | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sophoraflavonoloside | |
CAS RN |
19895-95-5, 30373-88-7 | |
Record name | Kaempferol 3-O-sophoroside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19895-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaempferol 3-O-sophoroside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavone, 3,4',5,7-tetrahydroxy-, 3-(glucosylglucoside) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030373887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOPHORAFLAVONOLOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1196Z645 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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